molecular formula C20H13N3O2S2 B11139525 (5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11139525
M. Wt: 391.5 g/mol
InChI Key: OUNWQAHYTZVGPQ-HQFFKOPYSA-N
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Description

The compound “(5Z)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a complex organic molecule that features a combination of chromene, thiophene, triazole, and thiazole moieties. Such compounds are often of interest due to their potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the chromene and thiophene rings, followed by their incorporation into the triazole-thiazole framework. Typical synthetic routes might include:

    Formation of Chromene Moiety: This could involve the cyclization of a suitable precursor under acidic or basic conditions.

    Formation of Thiophene Moiety: This might be achieved through the cyclization of a diene with sulfur.

    Coupling Reactions: The chromene and thiophene units could be coupled to the triazole-thiazole core using palladium-catalyzed cross-coupling reactions or other suitable methods.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The chromene and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: The double bonds in the molecule can be reduced using hydrogenation or other reducing agents.

    Substitution: Functional groups on the chromene or thiophene rings can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield chromene oxides, while reduction could produce saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential, including its ability to interact with specific biological targets.

Industry

In industry, it might find applications in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-[(1E)-2-(FURAN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-[(1E)-2-(PYRIDIN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of the compound lies in its specific combination of chromene, thiophene, triazole, and thiazole moieties, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H13N3O2S2

Molecular Weight

391.5 g/mol

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H13N3O2S2/c24-19-17(11-13-10-14-4-1-2-6-16(14)25-12-13)27-20-21-18(22-23(19)20)8-7-15-5-3-9-26-15/h1-11H,12H2/b8-7+,17-11-

InChI Key

OUNWQAHYTZVGPQ-HQFFKOPYSA-N

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N4C(=NC(=N4)/C=C/C5=CC=CS5)S3

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N4C(=NC(=N4)C=CC5=CC=CS5)S3

Origin of Product

United States

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